Divicine Sulfate
Description
Historical Context of Divicine Sulfate (B86663) Research
The story of divicine sulfate is intrinsically linked to its precursor, vicine (B1682213). Vicine was first isolated in 1870 from the seeds of Vicia sativa using sulfuric acid extraction and precipitation with mercury sulfate. wikipedia.org Later, it was also discovered in fava beans (Vicia faba). wikipedia.orgreading.ac.uk In 1896, the glycosidic nature of vicine was recognized, and its aglycone, divicine, was isolated for the first time. wikipedia.org Early research in the 20th century established the pyrimidine (B1678525) structure of these compounds. wikipedia.org The connection between the ingestion of fava beans and a severe hemolytic anemia, known as favism, has been recognized for much longer, with historical accounts possibly alluding to the condition. reading.ac.ukwho.int However, it was much later that scientific investigation pinpointed divicine and the related compound isouramil as the likely causative agents. oup.com These compounds are not present in their active forms in the beans but are generated through the hydrolysis of their parent glucosides, vicine and convicine (B104258), respectively. oup.com A significant challenge in early research was the instability of divicine, which hindered the ability to study its precise mechanisms of action. oup.comgrantome.com The development of a direct synthetic method to produce a stable hemisulfate salt of divicine was a crucial step forward, allowing for more controlled and reproducible studies. oup.com
Significance of this compound as a Chemical Entity in Biological Research
This compound holds considerable significance in biological research primarily due to its potent oxidizing properties and its role as the causative agent in favism. smolecule.comwikipedia.org This has made it an invaluable tool for studying oxidative stress, a fundamental process implicated in numerous diseases. smolecule.com The compound's specific interaction with individuals deficient in the enzyme glucose-6-phosphate dehydrogenase (G6PD) provides a unique model for investigating the interplay between genetic predisposition and environmental triggers in disease. wikipedia.orggrantome.comwikipedia.org Research on this compound has shed light on the critical role of the pentose (B10789219) phosphate (B84403) pathway and the antioxidant glutathione (B108866) (GSH) in protecting red blood cells from oxidative damage. oup.comwikipedia.org The compound's ability to induce a favic-like response in animal models has further facilitated the study of hemolytic anemia and the mechanisms of red blood cell clearance. oup.comgrantome.com
Overview of Research Domains Pertaining to this compound
The study of this compound spans several scientific disciplines:
Biochemistry and Toxicology: This is the primary domain of this compound research, focusing on its mechanism of action, its role in favism, and its effects on red blood cell metabolism and membrane integrity. oup.comgrantome.comsmolecule.com
Analytical Chemistry: Researchers in this field have developed methods for the synthesis, isolation, purification, and characterization of this compound. oup.comsmolecule.comnih.gov Techniques like High-Performance Liquid Chromatography (HPLC), mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy have been crucial in confirming its identity and purity. nih.gov
Pharmacology: While not used therapeutically, this compound is studied in pharmacological research as a tool to understand drug-induced hemolysis and to investigate potential therapeutic strategies for oxidative stress-related conditions. cymitquimica.compsu.edu
Agricultural Science: Research in this area aims to develop fava bean cultivars with low levels of vicine and convicine to mitigate the risk of favism in regions where these beans are a staple food source. reading.ac.uksmolecule.com
Food Science and Technology: This field explores processing methods to reduce the content of vicine and convicine in fava bean products. cabidigitallibrary.orgresearchgate.net
Chemical Profile of this compound
| Property | Data |
| IUPAC Name | 2,6-Diamino-4,5-dihydroxypyrimidine;sulfuric acid |
| Molecular Formula | C8H14N8O8S smolecule.com |
| Molecular Weight | 382.31 g/mol smolecule.com |
| CAS Number | 32267-39-3 wikipedia.org |
| Appearance | Brownish needles wikipedia.org |
| Solubility | Soluble in 10% KOH wikipedia.org |
| Half-life | Approximately 30 minutes at neutral pH and room temperature wikipedia.org |
Synthesis and Isolation
Chemical Synthesis: A common laboratory synthesis of divicine involves a multi-step process. It begins with the acid hydrolysis of 2-amino-5-benzyloxy-4-hydroxypyrimidine to remove the benzyl (B1604629) group, yielding 2-amino-4,5-dihydroxypyrimidine. This intermediate is then treated with nitrous acid to form 2-amino-6-nitrosopyrimidine-4,5-diol. The final step is the reduction of this nitroso compound with sodium dithionite (B78146) to produce divicine. wikipedia.org The stable hemisulfate salt is then prepared from the synthesized divicine. oup.com
Biosynthesis: In nature, divicine is not directly synthesized in fava beans. Instead, its precursor, the glycoside vicine, is present. Upon ingestion, vicine is hydrolyzed by the β-glucosidase enzymes of the intestinal microflora, which cleaves the glycosidic bond and releases the active aglycone, divicine. wikipedia.orgsmolecule.comwikipedia.org
Isolation and Purification: Historically, vicine was isolated from natural sources through sulfuric acid extraction followed by precipitation with mercury sulfate. wikipedia.orgsmolecule.com Modern analytical methods, such as high-performance liquid chromatography (HPLC), are now used for the precise quantification and purification of both vicine and divicine from plant materials and for the analysis of synthetic products. smolecule.comnih.govhelsinki.fi
Mechanism of Action
Biochemical Pathways: The primary mechanism of divicine's toxicity involves its interaction with the pentose phosphate pathway (PPP). In red blood cells, the PPP is crucial for generating NADPH, which is essential for maintaining a reduced pool of glutathione (GSH) via the enzyme glutathione reductase. wikipedia.org GSH is a key antioxidant that protects the cell from oxidative damage. wikipedia.org Divicine is a potent oxidizing agent that, in the presence of oxygen, generates reactive oxygen species (ROS) such as hydrogen peroxide and superoxide (B77818) anions. smolecule.comwikipedia.org These ROS rapidly oxidize GSH to its disulfide form (GSSG). oup.com In individuals with a normal G6PD activity, the PPP can regenerate NADPH sufficiently to replenish the GSH pool. However, in G6PD-deficient individuals, this regenerative capacity is impaired, leading to a rapid depletion of GSH. wikipedia.orgwikipedia.org
Cellular and Molecular Interactions: The depletion of GSH leaves red blood cells vulnerable to oxidative stress. wikipedia.org This leads to the oxidation of vital cellular components, including hemoglobin and membrane proteins. oup.comwikipedia.org The oxidation of hemoglobin can result in the formation of Heinz bodies, which are aggregates of denatured hemoglobin. wikipedia.org Oxidative damage to membrane skeletal proteins can lead to alterations in red blood cell morphology, transforming them into echinocytes, and increased membrane rigidity. oup.comnih.gov These damaged red blood cells are then recognized and rapidly cleared from circulation by macrophages in the spleen and liver, resulting in hemolytic anemia. oup.comgrantome.com
Analytical Characterization
Spectroscopic Methods: Spectroscopic techniques are essential for the identification and structural elucidation of this compound. Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. nih.govbu.edu.eg Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the arrangement of atoms within the molecule. nih.gov
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, quantification, and purification of this compound. nih.govhelsinki.fi It allows for the analysis of divicine in complex mixtures, such as plant extracts and biological samples. nih.gov
Electrochemical Analysis: Cyclic voltammetry has been employed to study the redox behavior of divicine under physiological conditions. nih.gov This technique helps to understand its oxidative potential and its stability in aerobic environments. nih.gov
Applications in Research
Biochemical Research: this compound serves as a critical tool in biochemical research for studying the mechanisms of oxidative stress and the cellular response to it. smolecule.com It is used to investigate the role of the pentose phosphate pathway, glutathione metabolism, and antioxidant defense systems. oup.comwikipedia.org
Pharmacological Studies: In pharmacology, this compound is used as a model compound to study drug-induced hemolytic anemia and to screen for potential therapeutic agents that can mitigate oxidative damage. psu.edu
Agricultural Research: The understanding of divicine's role in favism has driven research in agriculture to develop fava bean varieties with reduced levels of its precursor, vicine. reading.ac.uksmolecule.com This research is crucial for improving the safety of this important food crop. smolecule.com
Structure
2D Structure
Properties
Molecular Formula |
C8H14N8O8S |
|---|---|
Molecular Weight |
382.31 g/mol |
IUPAC Name |
2,4-diamino-5-hydroxy-1H-pyrimidin-6-one;sulfuric acid |
InChI |
InChI=1S/2C4H6N4O2.H2O4S/c2*5-2-1(9)3(10)8-4(6)7-2;1-5(2,3)4/h2*9H,(H5,5,6,7,8,10);(H2,1,2,3,4) |
InChI Key |
CKNOXJJKFIPPBD-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)N)O.C1(=C(N=C(NC1=O)N)N)O.OS(=O)(=O)O |
Origin of Product |
United States |
Origin, Isolation, and Precursor Metabolism
Natural Occurrence and Distribution of Divicine Sulfate (B86663) Precursors
The precursors to divicine are primarily found within a specific genus of legumes, with fava beans being the most significant source. helsinki.finih.gov
Vicine (B1682213) and convicine (B104258) are pyrimidine (B1678525) glycosides that are found almost exclusively in species of the Vicia genus. helsinki.fi The highest concentrations of these compounds are located in the cotyledons of both fresh and dry seeds of the fava bean (Vicia faba L.). reading.ac.uk While Vicia faba is the primary source, smaller quantities of vicine and convicine, typically less than 0.1 mg/g, have been identified in other species like Vicia narbonsensis. helsinki.fi Divicine is also found in the legume Lathyrus sativus. wikipedia.org
The concentration of these precursors in fava beans can vary depending on the cultivar and growing conditions. mdpi.com Studies have documented a wide range of concentrations in different fava bean varieties. mdpi.comtandfonline.com For example, analysis of Finnish faba bean cultivars showed vicine levels from 5.2–7.6 mg/g and convicine levels from 2.1–3.6 mg/g in dry matter. helsinki.fi
| Cultivar/Region | Vicine Concentration (mg/g dry weight) | Convicine Concentration (mg/g dry weight) | Reference |
|---|---|---|---|
| General Range | 0.41–6.82 | 0.04–3.12 | tandfonline.com |
| Finnish Cultivars | 5.2–7.6 | 2.1–3.6 | helsinki.fi |
| Canadian & Swedish Cultivars | 4.5–7.1 | 1.2–4.6 | mdpi.com |
| 'Kontu' (Finland) | Considered to have high amounts | helsinki.fi |
Vicine and convicine are the two primary anti-nutritional compounds found in fava beans that serve as the direct precursors to divicine and its analogue, isouramil. mdpi.com Vicine was first isolated from the seeds of common vetch (Vicia sativa) in 1870. wikipedia.org Later research recognized its glycosidic nature and identified its aglycone as divicine. wikipedia.org
Chemically, these precursors are defined as:
Vicine : 2,6-diamino-4,5-dihydroxypyrimidine 5-(β-D-glucopyranoside) helsinki.fi
Convicine : 2,4,5-trihydroxy-6-aminopyrimidine 5-(β-D-glucopyranoside) helsinki.fi
Upon hydrolysis, the glucose unit is cleaved from these molecules, releasing the reactive aglycones divicine and isouramil, respectively. nih.gov
Enzymatic Hydrolysis of Precursors
The conversion of the stable glucosides, vicine and convicine, into their reactive aglycones is an enzymatic process. This hydrolysis is essential for the formation of divicine.
The key enzyme responsible for the hydrolysis of vicine and convicine is β-glucosidase. helsinki.finih.gov This enzyme catalyzes the cleavage of the β-glycosidic bond, separating the glucose molecule from the pyrimidine base to yield divicine (from vicine) and isouramil (from convicine). nih.govnih.gov While fava beans contain some endogenous β-glucosidase, its activity is often insufficient to cause significant hydrolysis on its own, necessitating an external enzyme source for complete conversion in experimental or processing contexts. helsinki.fi Commercial β-glucosidase derived from almonds has been effectively used in studies to produce and analyze divicine and isouramil from their precursors. helsinki.fi
Various microorganisms are capable of producing β-glucosidase and can therefore facilitate the breakdown of vicine and convicine. nih.govoup.com This microbial action is a significant pathway for the formation of divicine. nih.gov Studies have shown that fermentation of faba bean suspensions or extracts with specific microbes can lead to the degradation of these glycosides. nih.govoup.com
For instance, the growth of the filamentous fungus Fusarium graminearum on a fababean substrate can eliminate the glycosides. nih.gov Similarly, concentrated culture filtrate from Aspergillus oryzae that is induced for extracellular β-glucosidase production results in the complete degradation of vicine and convicine. nih.govoup.com Certain strains of lactic acid bacteria (LAB), such as Lactobacillus plantarum, also produce intracellular β-glucosidase and can reduce vicine and convicine concentrations during fermentation. helsinki.finih.gov
| Microorganism | Type | Enzyme Activity | Outcome | Reference |
|---|---|---|---|---|
| Lactobacillus plantarum | Bacterium (LAB) | Intracellular β-glucosidase | Reduces vicine and convicine concentrations | nih.gov |
| Fusarium graminearum | Fungus | β-glucosidase | Eliminates vicine and convicine from substrate | nih.gov |
| Aspergillus oryzae | Fungus | Extracellular β-glucosidase | Complete degradation of vicine and convicine | nih.govoup.com |
Metabolic Pathways Leading to Divicine Sulfate Formation in vivo (Non-Human, Non-Clinical)
In non-human biological systems, the primary metabolic pathway for the formation of divicine from ingested precursors occurs within the gastrointestinal tract. oup.com The process relies on the enzymatic action of β-glucosidase, often from microbial sources present in the gut. mdpi.com
A study on grass carp (B13450389) (Ctenopharyngodon idella) demonstrated this pathway, showing that vicine is metabolized by intestinal microbial β-glucosidase to form divicine. mdpi.com This in vivo conversion subsequently leads to oxidative stress in the animal. mdpi.com
Furthermore, studies using rat models have investigated the downstream effects of divicine on red blood cells. nih.gov In these in vitro experiments using rat erythrocytes, divicine was shown to stimulate the hexose (B10828440) monophosphate (HMP) shunt and cause a depletion of reduced glutathione (B108866), indicating that the formation of divicine is the initiating event in a cascade of oxidative damage. nih.gov This suggests that once divicine is formed from its precursors in the body, it readily participates in redox reactions that alter the cellular environment. nih.gov
Chemical Synthesis and Characterization Methodologies
Synthetic Routes for Divicine Sulfate (B86663) Preparation
Divicine sulfate, the sulfate salt of 2,6-diamino-4,5-dihydroxypyrimidine, is primarily derived from its glycoside precursor, vicine (B1682213), found in fava beans. wikipedia.orgsmolecule.com Both natural hydrolysis and chemical synthesis are employed for its preparation. smolecule.com
Simplified Chemical Synthesis Procedures
A common artificial synthesis of divicine involves a multi-step process. wikipedia.org It begins with the acid hydrolysis of 2-amino-5-benzyloxy-4-hydroxypyrimidine to remove the benzyl (B1604629) group, which yields 2-amino-4,5-dihydroxypyrimidine. wikipedia.org This intermediate is then treated with nitrous acid to produce 2-amino-6-nitrosopyrimidine-4,5-diol. wikipedia.org The final step involves the reduction of this nitroso compound with sodium dithionite (B78146) to form divicine. wikipedia.orgsmolecule.com This method provides a direct route to a stable hemisulfate salt of divicine. oup.com
Acid Hydrolysis Methods
Acid hydrolysis is a frequently used method to obtain divicine from its naturally occurring precursor, vicine. bu.edu.egwikipedia.org This process involves treating vicine with strong acids, such as sulfuric acid or hydrochloric acid, at elevated temperatures (e.g., 100°C) to cleave the β-glycosidic bond and release the aglycone, divicine. wikipedia.orghelsinki.fi While effective, this method can sometimes yield chemically undefined material. oup.com The hydrolysis of vicine results in the separation of the glucose moiety, leaving the reactive divicine. wikipedia.org
Gram-Scale Synthetic Approaches for Research Purposes
For research applications requiring larger quantities of divicine, gram-scale synthetic methods are necessary. nih.govnih.govresearchgate.netchemrxiv.org While specific gram-scale synthesis protocols for this compound are not extensively detailed in the provided results, the principles of scalable synthesis for related compounds can be inferred. nih.govnih.govresearchgate.netchemrxiv.org A direct synthetic method has been used to prepare a stable hemisulfate salt of divicine, which has been crucial for in vivo studies. oup.com This suggests that scalable synthetic routes are feasible and have been employed to produce sufficient material for toxicological research. oup.com
Purification Techniques for this compound
The purification of this compound is critical due to its instability, particularly in the presence of oxygen. wikipedia.org Following synthesis or extraction, various purification techniques are employed. Methods like dialysis can be used for partial purification. cabidigitallibrary.org For further purification, chromatographic techniques are often utilized. cabidigitallibrary.org The use of a stable hemisulfate salt of divicine suggests that crystallization is a key final purification step. oup.com General laboratory purification methods for organic compounds, such as washing with various solutions and drying with agents like sodium sulfate, are also likely employed. alfa-chemistry.com
Structural Elucidation and Purity Assessment Techniques in Research
A combination of analytical techniques is used to confirm the structure and assess the purity of synthesized or isolated this compound.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of divicine. researchgate.netnih.govresearchgate.net Reversed-phase HPLC with UV detection is a common method used to monitor the formation of divicine from the hydrolysis of vicine and to study its stability. researchgate.netnih.gov HPLC methods have been developed to quantify divicine and related compounds in extracts from sources like fava beans. researchgate.net The technique allows for the separation and detection of divicine, its precursor vicine, and other related compounds, providing a means to assess the purity of a sample. researchgate.netnih.govresearchgate.net HPLC can be coupled with mass spectrometry (LC-MS) for more detailed structural information and identification of derivatives. nih.govmdpi.com
Mass Spectrometry (MS) Characterization
Mass spectrometry is a critical analytical technique used to confirm the identity and purity of synthesized divicine, the core component of this compound. nih.gov This method provides information on the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which is essential for structural elucidation. bu.edu.eg
Research employing techniques such as Electrospray Ionization (ESI) and others has been used to characterize divicine. antiox.orgresearchgate.net In positive ion mode, divicine is typically observed as a protonated molecule [M+H]⁺. The mass spectrum of divicine reveals a characteristic molecular ion peak around m/z 143. antiox.orgresearchgate.netnih.gov Collision-Induced Dissociation (CID) inside the mass spectrometer is used to generate a fragmentation pattern that serves as a fingerprint for the molecule. researchgate.net For instance, analysis of vicine, the parent glucoside of divicine, shows a prominent fragment at m/z 143, corresponding to the loss of the glucose moiety and the formation of the divicine aglycone. nih.gov In negative ion mode, a fragment ion at m/z 141.042, corresponding to the deprotonated molecule [M-H]⁻ of divicine, is considered a characteristic base peak. mdpi.com
Detailed findings from mass spectrometric analysis of divicine are presented below.
Table 1: Mass Spectrometry Data for Divicine
| Ionization Mode | Precursor Ion | Observed m/z | Interpretation | Source(s) |
| Positive Ion | [M+H]⁺ | 143.2 | Protonated divicine molecule | researchgate.net |
| Positive Ion | [M+H]⁺ | 143.057 | Divicine fragment from vicine | nih.gov |
| Positive Ion | Not specified | 138 | Fragment | antiox.org |
| Positive Ion | Not specified | 130 | Fragment | antiox.org |
| Positive Ion | Not specified | 90 | Fragment | antiox.org |
| Positive Ion | Not specified | 87 | Fragment | antiox.org |
| Negative Ion | [M-H]⁻ | 141.042 | Deprotonated divicine molecule | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Studies confirm that both the identity and purity of synthesized divicine hemisulfate have been verified using NMR spectroscopy. nih.govdatapdf.com While it is a definitive method for structural elucidation, detailed, fully assigned ¹H and ¹³C NMR spectral data for divicine are not widely published in available literature. This may be partly due to the inherent instability of the divicine aglycone, which can complicate its analysis and characterization. nih.govdatapdf.com Therefore, while NMR is cited as a confirmation technique, specific chemical shifts and coupling constants are not readily reported. nih.govdatapdf.com
Chemical Reactivity and Transformation Pathways of Divicine Sulfate
Redox Chemistry of Divicine Sulfate (B86663)
The redox chemistry of divicine is characterized by its ability to undergo oxidation-reduction reactions, leading to the generation of reactive oxygen species and the formation of free radicals. researchgate.netnih.gov
In the presence of oxygen, divicine undergoes autoxidation, a process that is particularly rapid at alkaline pH levels. wikipedia.org This oxidation is a key feature of its chemical behavior and results in the production of harmful reactive oxygen species (ROS). smolecule.comwikipedia.orgtechscience.com The auto-oxidation of divicine is believed to be initiated by the transfer of an electron to molecular oxygen. nih.gov
The autoxidation of divicine leads to the formation of the superoxide (B77818) anion radical (O₂⁻). researchgate.netwikipedia.orgtechscience.comnih.gov This has been demonstrated through electron paramagnetic resonance (EPR) studies. nih.gov The generation of superoxide is a critical step in the cascade of oxidative reactions initiated by divicine. researchgate.netnih.gov Oxygen acts as a one-electron acceptor in this process. researchgate.netnih.gov
Following the formation of superoxide anions, hydrogen peroxide (H₂O₂) is also generated. researchgate.netwikipedia.orgtechscience.com In the reaction of divicine with oxygen, H₂O₂ is formed in a stoichiometric ratio of 1:1. nih.gov The production of hydrogen peroxide contributes significantly to the oxidative stress induced by divicine. researchgate.netashpublications.org This process involves oxygen acting as a two-electron acceptor. researchgate.netnih.gov
During its oxidation, divicine forms a semiquinoid free radical. researchgate.nettechscience.com This radical species gives a distinct electron spin resonance (ESR) signal, which is similar to that of the alloxan (B1665706) free radical. researchgate.netresearchgate.net The formation of this free radical is a key intermediate step in the redox cycling of divicine. techscience.com When reduced glutathione (B108866) (GSH) is added, it is rapidly oxidized, and the ESR signal from the semiquinoid radical is abolished. researchgate.netnih.gov
Divicine is a potent reducing agent. wikipedia.orgnih.gov It vigorously reduces alkaline solutions of specific chemical reagents, a characteristic that can be used for its identification. smolecule.comwikipedia.org
2,6-dichlorophenolindophenol (DCPIP): Divicine readily reduces the redox dye DCPIP, causing it to become colorless. wikipedia.org DCPIP is typically blue in its oxidized state. wikipedia.org
Phosphomolybdate and Phosphotungstate: Divicine also reduces phosphomolybdate and phosphotungstate solutions. wikipedia.org
These reactions highlight the strong reducing potential of divicine. wikipedia.org
Oxidation Reactions and Reactive Oxygen Species Generation
Stability and Degradation Pathways of Divicine Sulfate in Biological Milieu
Divicine is an unstable compound, particularly in the presence of oxygen and under certain environmental conditions. wikipedia.orgnih.gov Its stability is influenced by pH, temperature, and the presence of other substances.
At room temperature and neutral pH, divicine has a half-life of approximately 30 minutes. smolecule.comwikipedia.org Its degradation is accelerated in alkaline conditions and by the presence of heavy metal ions, especially Cu²⁺. wikipedia.org Boiling almost immediately destroys the compound. wikipedia.org
In a study investigating the stability of divicine produced by enzymatic hydrolysis, it was found that divicine and its related compound isouramil were unstable and degraded almost completely in a faba bean extract within 60 minutes at 37°C and a pH of 5. nih.govresearchgate.net In isolated fractions, complete degradation occurred within 120 minutes under the same conditions. nih.govresearchgate.net The stability of divicine was observed to be greater at 20°C than at 37°C. nih.govresearchgate.net Furthermore, the presence of sodium ascorbate (B8700270) was shown to delay the degradation of divicine. nih.govresearchgate.net
The degradation of divicine can proceed through various pathways. During the hydrolysis of its precursor, vicine (B1682213), divicine is formed and can further generate other compounds. fao.org One study identified two further compounds generated from divicine, with one being a direct product of divicine decomposition. fao.org The degradation pathways appear to be influenced by pH, with different decomposition products potentially forming at pH 3.0 versus pH 5.0. fao.org Ultimately, divicine and its intermediate degradation products decompose into non-UV absorbing substances. fao.org
Table 1: Stability of Divicine Under Various Conditions
| Condition | Observation | Source(s) |
|---|---|---|
| pH | Oxidation is most rapid at alkaline pH levels. | wikipedia.org |
| At pH 5 (37°C), degraded almost completely in extract within 60 min. | nih.govresearchgate.net | |
| At pH 5 (37°C), degraded completely in fractions within 120 min. | nih.govresearchgate.net | |
| Decomposed similarly at pH 3.0 and 5.0 at 37°C. | fao.org | |
| More stable at pH 5.0 than pH 3.0 at 20°C. | fao.org | |
| Temperature | Almost immediately destroyed by boiling. | wikipedia.org |
| More stable at 20°C than at 37°C. | nih.govresearchgate.netfao.org | |
| Atmosphere | Very unstable if oxygen is present. | wikipedia.org |
| More stable under a nitrogen atmosphere than under air. | fao.org | |
| Additives | Degradation is accelerated by heavy metal ions (especially Cu²⁺). | wikipedia.org |
| Degradation is delayed by sodium ascorbate. | nih.govresearchgate.netfao.org | |
| General Half-life | Approximately 30 minutes at room temperature and neutral pH. | smolecule.comwikipedia.org |
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₄H₈N₄O₆S |
| Superoxide Anion | O₂⁻ |
| Hydrogen Peroxide | H₂O₂ |
| 2,6-dichlorophenolindophenol | C₁₂H₇Cl₂NO₂ |
| Phosphomolybdate | [PMo₁₂O₄₀]³⁻ |
| Phosphotungstate | [PW₁₂O₄₀]³⁻ |
| Reduced Glutathione (GSH) | C₁₀H₁₇N₃O₆S |
| Alloxan | C₄H₂N₂O₄ |
| Vicine | C₁₀H₁₆N₄O₇ |
| Isouramil | C₄H₅N₃O₃ |
| Copper(II) ion | Cu²⁺ |
pH-Dependent Stability Profiles
The stability of divicine is markedly influenced by pH. It is notably unstable under alkaline and neutral conditions, with oxidation being most rapid at alkaline pH levels. wikipedia.org At a neutral pH and room temperature, divicine has a half-life of approximately 30 minutes. wikipedia.orgsmolecule.com This instability is a critical factor in its biological activity. Conversely, studies have shown that divicine is more stable under acidic conditions. For instance, at a pH of 3.0, its degradation is significantly slower compared to a pH of 5.0. helsinki.fi The intensity of the radical signal produced by divicine is maximal under alkaline conditions and diminishes in slightly acidic environments, which is consistent with its stability profile. helsinki.fi The solubility of divicine and its precursor, vicine, is also pH-dependent, a property utilized in their isolation and purification. researchgate.net
| pH Condition | Stability | Observations | Source |
|---|---|---|---|
| Alkaline | Very Unstable | Most rapid oxidation. Promotes deprotonation of the semiquinoid form. | wikipedia.orghelsinki.fi |
| Neutral (pH ~7.0) | Unstable | Half-life is approximately 30 minutes at room temperature. | wikipedia.orgsmolecule.com |
| Slightly Acidic (pH 5.0) | Unstable | At 37°C, divicine degrades almost completely in extracts within 60 minutes and completely in fractions within 120 minutes. | researchgate.netnih.gov |
| Acidic (pH 3.0) | More Stable | Degradation is significantly slower compared to pH 5.0. | helsinki.fi |
Influence of Oxygen and Aerobic Conditions
Divicine's reactivity is profoundly dependent on the presence of oxygen. It is highly unstable in aerobic environments, where it readily undergoes autooxidation. wikipedia.orgoup.com This process is central to its mechanism of toxicity. The reaction with oxygen can proceed via one- or two-electron transfers, leading to the formation of reactive oxygen species (ROS), specifically the superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂). smolecule.comresearchgate.netnih.gov The autooxidation of divicine is characterized by a half-life of about 3 minutes in an oxygen-saturated solution at 26°C. nih.gov This rapid oxidation is a key step in the redox cycling mechanism that depletes cellular antioxidants. oup.comtechscience.com The generation of ROS was confirmed to be dependent on the presence of oxygen. helsinki.fi
| Condition | Effect on Divicine | Products | Source |
|---|---|---|---|
| Aerobic/Oxygen-Saturated | Highly unstable, rapid autooxidation. | Superoxide anion (O₂⁻), hydrogen peroxide (H₂O₂), semiquinoid free radical. | wikipedia.orgsmolecule.comoup.comresearchgate.net |
| Anaerobic | More stable. | Nitrogen atmosphere is used to prevent oxidation during preparation. | techscience.com |
Effects of Temperature and Metal Ions on Degradation
Temperature is a significant factor in the degradation of divicine. The compound is almost immediately destroyed by boiling. wikipedia.org Comparative studies have shown that divicine is more stable at 20°C than at 37°C. researchgate.netnih.gov At 37°C and a pH of 5, divicine and its analogue isouramil were found to degrade almost completely within 60 minutes in faba bean extracts. researchgate.net
The degradation of divicine is also accelerated by the presence of heavy metal ions, with copper ions (Cu²⁺) being particularly effective catalysts. wikipedia.org The autoxidation of related compounds like dialuric acid, which shares structural similarities with divicine, is strongly catalyzed by copper, iron, and manganese. ebi.ac.uk Metal ions can facilitate the generation of ROS through redox cycling, a process implicated in various forms of cellular damage. acs.org For instance, aluminum sulfate has been shown to be a potent inducer of intracellular ROS in human neuronal-glial cells. nih.gov The chelation of metal ions, such as iron, can prevent the oxidative damage initiated by divicine. researchgate.net
| Factor | Effect | Details | Source |
|---|---|---|---|
| High Temperature (Boiling) | Accelerated Degradation | Almost immediately destroyed. | wikipedia.org |
| Moderate Temperature (37°C vs. 20°C) | Accelerated Degradation | Significantly less stable at 37°C compared to 20°C. | researchgate.netnih.gov |
| Heavy Metal Ions (especially Cu²⁺) | Catalyzes Degradation | The presence of heavy metal ions, particularly copper (Cu²⁺), accelerates the breakdown of divicine. | wikipedia.org |
| Iron Ions (Fe²⁺/Fe³⁺) | Catalyzes Degradation | Divicine can induce the release of free iron, which can then participate in oxidative reactions. Iron chelators can prevent this damage. | researchgate.net |
Mechanisms of Redox Cycling and Electron Transfer by this compound
The primary mechanism of divicine's activity involves redox cycling and electron transfer reactions. Upon entering a biological system, divicine autoxidizes, particularly within red blood cells, forming a semiquinoid free radical and producing ROS like superoxide and hydrogen peroxide. researchgate.nettechscience.com This initial oxidation creates an intermediate that is structurally similar to alloxan. nih.gov
This oxidized intermediate can then be reduced back to divicine, notably by reduced glutathione (GSH). nih.govtechscience.com This reaction rapidly oxidizes GSH to glutathione disulfide (GSSG). The regenerated divicine is then free to react with oxygen again, re-initiating the cycle. nih.gov This catalytic redox cycle leads to the continuous and non-stoichiometric consumption of GSH. researchgate.netnih.gov Each cycle results in the dissipation of multiple molecules of glutathione. nih.gov This depletion of GSH, a crucial cellular antioxidant, compromises the cell's ability to defend against oxidative stress, leading to damage to cellular components. techscience.com In cell-free systems, oxygen acts as a one- or two-electron acceptor, forming the superoxide anion and hydrogen peroxide, respectively, alongside the semiquinoid radical form of divicine. nih.gov The combination of GSH and the enzyme superoxide dismutase has been shown to inhibit this redox cycling, highlighting a potential protective mechanism. capes.gov.br
| Step | Reaction | Key Molecules Involved | Source |
|---|---|---|---|
| 1. Autooxidation | Divicine + O₂ → Oxidized Divicine (Semiquinoid Radical) + O₂⁻ + H₂O₂ | Divicine, Oxygen (O₂) | researchgate.netnih.govtechscience.com |
| 2. Reduction | Oxidized Divicine + GSH → Divicine + GSSG | Oxidized Divicine, Reduced Glutathione (GSH) | nih.govtechscience.com |
| 3. Regeneration | Regenerated Divicine re-enters Step 1. | Divicine | nih.gov |
| Net Effect | Catalytic oxidation of GSH by molecular oxygen. | GSH, O₂ | nih.gov |
Molecular and Cellular Mechanisms of Action of Divicine Sulfate
Induction of Oxidative Stress Pathways
The primary mechanism of divicine sulfate's action is the generation of oxidative stress within cells. oup.com This is particularly evident in erythrocytes, which are highly susceptible to oxidative damage due to their role in oxygen transport and high concentration of hemoglobin. oup.com The autoxidation of divicine leads to the formation of a semiquinoid free radical, which can then produce superoxide (B77818) anions and hydrogen peroxide. researchgate.nettechscience.com These ROS are the principal mediators of the subsequent cellular damage.
Depletion of Reduced Glutathione (B108866) (GSH) Homeostasis
A key event in divicine-induced oxidative stress is the rapid and significant depletion of reduced glutathione (GSH). oup.comsmolecule.comresearchgate.nettechscience.comoup.com GSH is a critical intracellular antioxidant, protecting cellular components from damage by ROS. Divicine directly oxidizes GSH to its disulfide form (GSSG), and this process can occur with a one-to-one stoichiometry. researchgate.netnih.gov
Studies have demonstrated that exposure of erythrocytes to divicine leads to a concentration-dependent decrease in GSH levels. oup.comtechscience.com For instance, in rat erythrocytes, 1.5 mM divicine caused a substantial depletion of GSH. oup.com Similarly, in human umbilical vein endothelial cells (HUVECs), divicine treatment (18.5–85.1 μM) for 24 hours resulted in a significant, concentration-dependent depletion of the cellular GSH pool. techscience.com This depletion of GSH compromises the cell's antioxidant defenses, rendering it vulnerable to oxidative damage. techscience.com The regeneration of GSH from GSSG is dependent on the enzyme glutathione reductase, which requires NADPH as a cofactor. wikipedia.org
Formation of Glutathione-Protein Mixed-Disulfides
In addition to the direct oxidation of GSH, divicine promotes the formation of mixed disulfides between glutathione and protein sulfhydryl groups (-SH). oup.comoup.com This process, known as S-glutathionylation, is a widespread form of post-translational modification that can alter protein function and structure. mdpi.com
In divicine-treated rat erythrocytes, the depletion of GSH is accompanied by the formation of glutathione-protein mixed-disulfides. oup.com This suggests that the loss of GSH is not solely due to the formation of GSSG but also its covalent attachment to proteins. oup.com The formation of these mixed disulfides can lead to alterations in the function of various cellular proteins, including those of the membrane skeleton. oup.comoup.com This can contribute to changes in cell morphology and integrity. oup.com
Impact on Nicotinamide (B372718) Adenine (B156593) Dinucleotide Phosphate (B84403) (NADPH) Levels
Divicine sulfate (B86663) indirectly but significantly impacts the levels of nicotinamide adenine dinucleotide phosphate (NADPH). smolecule.comwikipedia.org NADPH is a crucial reducing equivalent in the cell, essential for the regeneration of GSH from GSSG by glutathione reductase and for other antioxidant and anabolic processes. wikipedia.orgwikipedia.org
The primary source of NADPH in erythrocytes is the pentose (B10789219) phosphate pathway (PPP), also known as the hexose (B10828440) monophosphate shunt. oup.comnih.gov The enzyme glucose-6-phosphate dehydrogenase (G6PD) is the rate-limiting enzyme in this pathway. nih.gov Divicine-induced oxidative stress creates a high demand for NADPH to regenerate GSH. wikipedia.org In individuals with normal G6PD activity, the PPP is stimulated to produce more NADPH to counteract the oxidative challenge. oup.comnih.gov However, in individuals with G6PD deficiency, the limited capacity to produce NADPH leads to a rapid depletion of both NADPH and subsequently GSH. wikipedia.org This inability to maintain adequate NADPH levels is a key factor in the susceptibility to divicine-induced hemolysis, a condition known as favism. wikipedia.org The depletion of NADPH impairs the cell's ability to defend against oxidative stress, leading to damage to hemoglobin and other cellular components. wikipedia.org
Effects on Cellular Metabolism
The oxidative stress induced by this compound has profound effects on cellular metabolism, particularly pathways involved in glucose utilization and energy production.
Stimulation of the Hexose Monophosphate Shunt Activity
In response to the oxidative challenge posed by divicine, cells with sufficient G6PD activity exhibit a marked stimulation of the hexose monophosphate shunt (HMS), also known as the pentose phosphate pathway. oup.comnih.gov This metabolic adaptation is a direct consequence of the increased demand for NADPH needed to regenerate GSH. oup.com
Studies on rat erythrocytes have shown that divicine stimulates HMS activity in a concentration-dependent manner. oup.com This stimulation reflects the cell's attempt to counteract the depletion of GSH by increasing the production of NADPH. oup.com However, this protective response is only effective in cells with normal G6PD function. nih.gov In G6PD-deficient cells, the HMS cannot be adequately stimulated, leading to a failure to maintain redox balance. nih.gov
Alterations in Glycolytic Pathway Metabolites
Divicine-induced oxidative stress and the subsequent metabolic shifts can also lead to alterations in the metabolites of the glycolytic pathway. plos.org In G6PD-deficient mice exposed to fava beans, which contain the precursors to divicine, there are notable changes in glycolytic intermediates. plos.org
Specifically, decreased levels of glucose-6-phosphate and fructose-6-phosphate (B1210287) have been observed, suggesting an enhanced entry of glucose into the glycolytic pathway. plos.org This may be a compensatory mechanism to generate ATP and other intermediates in response to the metabolic stress. These findings are consistent with observations of enhanced glycolysis in G6PD-deficient hepatoma cells under oxidative stress. plos.org
Influence on Other Metabolic Pathways
In studies using G6PD-deficient (G6PDx) mice, exposure to fava beans, which contain the precursor to divicine, resulted in significant metabolic alterations in the liver. These changes implicated pathways involved in:
Fatty acid metabolism : Alterations in fatty acid metabolism have been noted, with oleic acid and linoleic acid being identified as potential biomarkers of the oxidative stress induced by fava bean components. researchgate.net
Amino acid metabolism : The metabolism of various amino acids, including both glucogenic and ketogenic amino acids, was significantly affected. plos.org
Cholesterol biosynthesis : Disturbances in the pathways responsible for cholesterol production were also observed. plos.org
Urea (B33335) cycle : The urea cycle, crucial for the detoxification of ammonia, was found to be downregulated in G6PDx mice exposed to fava beans, as indicated by decreased levels of ornithine and urea. plos.orgsemanticscholar.org
Nucleotide metabolism : The metabolic pathways responsible for the synthesis and breakdown of nucleotides were also impacted. plos.org
These findings suggest that the metabolic upheaval caused by divicine extends beyond red blood cells, affecting the central metabolic organ, the liver, and disrupting a wide array of interconnected pathways. researchgate.netplos.orgresearchgate.net
Table 1: Metabolic Pathways Affected by Fava Bean Components (including Divicine) in Experimental Models
| Metabolic Pathway | Observed Alteration in G6PDx Mice | Key Metabolites Affected | Reference |
|---|---|---|---|
| Fatty Acid Metabolism | Dysregulation | Oleic acid, Linoleic acid | researchgate.net |
| Amino Acid Metabolism | Decreased levels of several amino acids | Threonine, Phenylalanine, Isoleucine, Alanine, Glutamic acid, Proline, Valine, Methionine | plos.org |
| Cholesterol Biosynthesis | Altered | - | plos.org |
| Urea Cycle | Downregulation | Ornithine, Urea | plos.orgsemanticscholar.org |
| Nucleotide Metabolism | Altered | - | plos.org |
Interactions with Cellular Macromolecules
The high reactivity of divicine leads to direct and indirect damage to essential cellular macromolecules, particularly proteins and membrane components. This damage is a primary contributor to the observed cellular pathology.
Divicine-induced oxidative stress leads to widespread protein damage through several mechanisms.
In erythrocytes, divicine triggers the formation of disulfide-linked adducts between hemoglobin and membrane skeletal proteins. oup.comnih.gov This process is initiated by the generation of reactive oxygen species (ROS) which can lead to the formation of hemoglobin thiyl radicals. oup.com These highly reactive radicals can then attack membrane proteins, resulting in the covalent cross-linking of hemoglobin to the cytoskeleton. oup.com Studies have shown that this leads to an apparent loss of specific skeletal protein bands, such as 2.1, 3, and 4.2, and the appearance of membrane-bound hemoglobin. oup.comnih.gov The formation of these adducts is considered a key event in the mechanism of divicine-induced hemotoxicity. oup.com
The oxidative damage initiated by divicine promotes the cross-linking and aggregation of proteins, most notably leading to the formation of Heinz bodies in red blood cells. researchgate.net Heinz bodies are intracellular inclusions composed of denatured and precipitated hemoglobin. wikipedia.org The formation of these aggregates is a hallmark of oxidative damage to erythrocytes and is observed in conditions like favism. researchgate.netnih.gov The cross-linking is not limited to hemoglobin; large polypeptide aggregates are formed in G6PD-deficient red cells upon incubation with divicine. nih.gov These aggregates contribute to the loss of red blood cell deformability and their eventual removal from circulation. nih.gov
The oxidative stress induced by divicine extends to other cell types, such as myoblasts, causing general protein carbonylation. nih.gov Protein carbonylation is an irreversible modification where carbonyl groups (aldehydes and ketones) are introduced into protein side chains, often as a result of direct oxidation or reaction with lipid peroxidation products. nih.gov In cultured human myoblasts, incubation with divicine led to a significant increase in protein carbonyl groups and the formation of adducts with 4-hydroxynonenal (B163490) (4-HNE), a reactive aldehyde produced during lipid peroxidation. nih.govresearchgate.net This indicates that divicine autooxidation leads to the release of free iron, which in turn initiates the oxidation of both cellular proteins and lipids. nih.govresearchgate.net
Table 2: Effects of this compound on Cellular Macromolecules
| Macromolecule/Process | Effect of this compound | Cell Type/Model | Key Findings | Reference |
|---|---|---|---|---|
| Hemoglobin-Skeletal Proteins | Formation of disulfide-linked adducts | Rat Erythrocytes | Apparent loss of skeletal protein bands 2.1, 3, and 4.2; appearance of membrane-bound hemoglobin. | oup.comnih.gov |
| Proteins (general) | Cross-linking and aggregation | G6PD-deficient Erythrocytes | Formation of large polypeptide aggregates and Heinz bodies. | researchgate.netnih.gov |
| Cellular Proteins | Increased carbonylation and 4-HNE adduct formation | Human Myoblasts | Release of free iron, initiating oxidation of proteins and lipids. | nih.govresearchgate.net |
| Membrane Integrity | Alterations and damage | Rat Erythrocytes, Human Myoblasts | Transformation to echinocytic morphology; release of lactate (B86563) dehydrogenase. | nih.govresearchgate.net |
This compound profoundly affects the integrity and structure of cellular membranes. In rat erythrocytes, exposure to divicine results in a dramatic transformation of the cells to an extreme echinocytic morphology, characterized by spiky projections on the cell surface. nih.gov This morphological change is indicative of severe membrane damage. smolecule.com In human myoblasts, divicine-induced damage to the membrane structure was suggested by the release of lactate dehydrogenase (LDH) into the culture medium. researchgate.net The oxidative attack on membrane components, including both proteins and lipids, compromises the structural integrity of the cell membrane, contributing to hemolysis in red blood cells and damage in other cell types. smolecule.comnih.govresearchgate.net
Membrane Integrity and Structural Alterations
Erythrocyte Membrane Skeletal Protein Damage
This compound induces significant damage to the skeletal proteins of the erythrocyte membrane. oup.comnih.gov This damage is a key factor in the subsequent alterations to red blood cell integrity and function.
Affected Proteins: Research has shown that exposure to divicine results in the apparent loss of several crucial membrane skeletal protein bands, specifically bands 2.1 (ankyrin), 3, and 4.2. oup.comnih.govoup.com Ankyrin is vital for anchoring the spectrin-based cytoskeleton to the erythrocyte membrane via its interaction with band 3. Protein 4.2 is believed to stabilize the connection between band 3 and ankyrin. melatonin-research.nethaematologica.org The degradation of these proteins disrupts the structural integrity of the cell membrane. melatonin-research.net
Mechanism of Damage: The damage to these proteins is largely attributed to the formation of disulfide-linked hemoglobin-skeletal protein adducts. nih.govoup.com Divicine's oxidative properties lead to the formation of high-molecular-weight protein aggregates and the binding of hemoglobin to the membrane skeleton. oup.comresearchgate.net This process is reversible with the treatment of a reducing agent like dithiothreitol, indicating the role of disulfide bond formation in the damage. nih.govoup.com
Table 1: Effects of this compound on Erythrocyte Membrane Skeletal Proteins
| Affected Protein | Function | Observed Effect of this compound | Reference |
|---|---|---|---|
| Band 2.1 (Ankyrin) | Anchors spectrin (B1175318) cytoskeleton to the cell membrane via band 3. | Apparent loss of the protein band. | oup.comnih.govoup.com |
| Band 3 | Anion exchanger; provides a major link between the membrane and the cytoskeleton. | Apparent loss of the protein band. | oup.comnih.govoup.com |
| Band 4.2 | Stabilizes the interaction between band 3 and ankyrin. | Apparent loss of the protein band. | oup.comnih.govoup.com |
Changes in Erythrocyte Morphology (e.g., echinocyte formation)
A hallmark of this compound's effect on red blood cells is a dramatic change in their morphology. oup.comwikipedia.org
Echinocyte Formation: Normally biconcave discocytes, erythrocytes transform into echinocytes when exposed to divicine. oup.comwikipedia.org Echinocytes are characterized by the formation of numerous, small, evenly spaced spicules on the cell surface. eclinpath.com Studies have shown that divicine treatment leads to the transformation of red blood cells into an extreme echinocytic morphology. oup.comnih.gov This shape change is a response to alterations in the cell membrane, which can be triggered by various factors including changes in pH and ATP levels. eclinpath.comthebloodproject.com
Underlying Causes: The transformation to echinocytes is linked to the disruption of the erythrocyte membrane's lipid bilayer and the damage to skeletal proteins. eclinpath.comnih.gov The oxidative stress induced by divicine is a primary driver of these changes. oup.comnih.gov
Decreased Cellular Deformability
The ability of erythrocytes to deform is crucial for their passage through narrow capillaries and the spleen. mdpi.comnih.gov this compound significantly impairs this ability. nih.gov
Mechanism of Reduced Deformability: The decreased deformability is a direct consequence of the oxidative damage to membrane proteins and the resulting alterations in the cytoskeletal structure. mdpi.com The cross-linking of skeletal proteins and the binding of hemoglobin to the membrane increase the rigidity of the cell. nih.gov This increased rigidity hinders the cell's ability to change shape in response to shear stress, as experienced in blood flow. mdpi.com
Research Findings: Studies have demonstrated that divicine markedly decreases the filterability of red blood cells, a measure of their deformability. nih.gov This effect is observed even at low concentrations of divicine. nih.gov
Oxidative DNA Damage (Indirect via ROS Generation)
While divicine's primary targets are erythrocyte proteins and membranes, it also contributes to oxidative DNA damage indirectly. techscience.com
Generation of Reactive Oxygen Species (ROS): Divicine's mechanism of toxicity involves its autooxidation, which generates reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. wikipedia.orgtechscience.com This process is part of a redox cycle where divicine is oxidized and then reduced, continuously producing ROS. techscience.com
Indirect DNA Damage: The generated ROS are highly reactive molecules that can attack and modify cellular components, including DNA. mdpi.comnih.gov This can lead to DNA strand breaks and the oxidation of DNA bases. mdpi.comresearchgate.net The damage to DNA is therefore not a direct interaction with divicine itself, but a consequence of the oxidative stress it induces in the cellular environment. frontiersin.org
Modulation of Enzyme Activities
This compound also exerts its toxic effects by modulating the activity of crucial cellular enzymes.
Inactivation of Calcium-Transporting ATPase (Ca2+-ATPase)
Divicine has been shown to cause a significant and consistent inactivation of the Ca2+-ATPase in erythrocytes. nih.gov This enzyme is vital for maintaining low intracellular calcium concentrations. bibliotekanauki.pl
Consequences of Inactivation: The inhibition of the Ca2+-ATPase leads to an elevation of intracellular calcium. nih.gov This disruption of calcium homeostasis is a key element in the mechanism of erythrocyte damage and destruction. nih.gov
Table 2: Impact of Divicine on Ca2+-ATPase and Catalase
| Enzyme | Function | Effect of this compound | Reference |
|---|---|---|---|
| Ca2+-ATPase | Pumps calcium out of the cell to maintain low intracellular calcium levels. | Inactivation, leading to elevated intracellular calcium. | nih.gov |
| Catalase | Decomposes hydrogen peroxide into water and oxygen. | Reduction of activity. | nih.gov |
Reduction of Catalase Activity
Catalase is a critical antioxidant enzyme that protects cells from oxidative damage by breaking down hydrogen peroxide. nih.govdergipark.org.tr
Mechanism of Reduction: Divicine's generation of ROS, particularly hydrogen peroxide, places a significant burden on the cell's antioxidant systems, including catalase. techscience.comnih.gov The effect of divicine on catalase is similar to that of other systems that generate hydrogen peroxide, suggesting that the reduction in activity is due to the overwhelming presence of its substrate. nih.gov
Dependence on NADPH: The activity of catalase, like the glutathione peroxidase/reductase pathway, is dependent on the availability of NADPH. nih.gov In G6PD-deficient individuals, where NADPH regeneration is impaired, the ability to maintain catalase activity in the face of divicine-induced oxidative stress is further compromised. nih.gov Studies have shown reduced catalase activity in the erythrocytes of G6PD-deficient individuals experiencing hemolysis after fava bean ingestion, a condition linked to divicine. nih.gov
Modulation of other Enzyme Systems involved in Redox Balance (e.g., Glutathione Reductase activity in context of NADPH/GSH depletion)
This compound's primary mechanism of toxicity revolves around its ability to induce severe oxidative stress, overwhelming the cell's antioxidant defense systems. A critical aspect of this is the depletion of reduced glutathione (GSH) and its upstream reducing equivalent, NADPH. wikipedia.orgtechscience.com This depletion directly impacts the functionality of enzymes crucial for maintaining redox homeostasis, most notably glutathione reductase.
Divicine undergoes auto-oxidation, a process that generates reactive oxygen species (ROS) like superoxide anions and hydrogen peroxide. techscience.comresearchgate.netnih.gov This auto-oxidation leads to the formation of a semiquinoid free radical of divicine. techscience.comresearchgate.net This radical can then be reduced back to divicine by accepting electrons from molecules like NADPH or NADH, perpetuating a redox cycle that continuously consumes these vital reducing agents. techscience.comnih.gov
The depletion of NADPH is particularly detrimental because it is the essential cofactor for glutathione reductase, the enzyme responsible for regenerating GSH from its oxidized form, glutathione disulfide (GSSG). scbt.commdpi.comsigmaaldrich.com In a normal, healthy red blood cell, glutathione reductase can typically manage the oxidative load. However, in the face of the rapid and continuous oxidation caused by divicine, the demand for NADPH outstrips the cell's regenerative capacity, particularly in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency who already have a compromised ability to produce NADPH. wikipedia.orgoup.comwikipedia.org
The consequence is a rapid and significant drop in the levels of reduced glutathione. wikipedia.orgoup.com Studies have shown that divicine can cause up to a 90% depletion of GSH. techscience.com This severe depletion of GSH leaves the cell vulnerable to oxidative damage. techscience.com Without sufficient GSH, the cell cannot effectively neutralize the ROS generated by divicine's redox cycling. wikipedia.org
Research has demonstrated that in red blood cells treated with divicine, there is a marked stimulation of the hexose monophosphate (HMP) shunt, the metabolic pathway that produces NADPH. oup.comoup.com This indicates the cell's attempt to counteract the massive oxidative stress by increasing NADPH production. However, this compensatory mechanism is often insufficient to prevent the depletion of GSH. oup.com
The interaction between divicine and glutathione is complex. Divicine's interaction with GSH in the presence of oxygen leads to the extensive oxidation of GSH to GSSG. nih.gov Concurrently, two different adducts of divicine and glutathione are formed. nih.gov One of these adducts can be reduced by glutathione reductase, while the other appears to be a stable, dead-end complex. nih.gov This further exacerbates the depletion of the functional glutathione pool.
In G6PD-deficient red blood cells, the situation is even more critical. When these cells are exposed to divicine, GSH is rapidly oxidized, but there is no subsequent regeneration of GSH, even after extended periods. researchgate.netnih.govnih.gov This is a direct result of the inability to produce sufficient NADPH to fuel glutathione reductase activity. nih.gov The lack of GSH regeneration is a key factor leading to the downstream events of oxidative damage, including the formation of Heinz bodies and subsequent hemolytic anemia. wikipedia.orgresearchgate.net
Interestingly, some studies in rats have shown that while divicine administration leads to a rapid decrease in GSH, it can also paradoxically lead to a significant increase in the levels of antioxidant enzymes, including glutathione reductase, over time. bu.edu.eg This suggests a potential adaptive response to the oxidative challenge, though the immediate effects of divicine are dominated by the overwhelming depletion of GSH.
Research Findings on this compound's Impact on Redox Balance
| Parameter | Observation | Cell/System Studied | Reference |
| GSH Levels | Rapid and significant depletion (up to 90%) | Human Umbilical Vein Endothelial Cells (HUVECs), Rat Red Blood Cells | techscience.comoup.com |
| NADPH/NADH Levels | Rapid re-oxidation and depletion due to redox cycling with divicine | In vitro system | nih.gov |
| Hexose Monophosphate (HMP) Shunt Activity | Markedly stimulated in an attempt to regenerate NADPH | Rat Red Blood Cells | oup.comoup.com |
| Glutathione Reductase Activity | Functionally impaired due to lack of its cofactor, NADPH. In some long-term studies, an increase in enzyme levels was observed. | G6PD-deficient Red Blood Cells, Rat models | researchgate.netnih.govbu.edu.eg |
| Divicine-Glutathione Adducts | Formation of two distinct adducts, one of which is not reducible by glutathione reductase. | In vitro system | nih.gov |
| GSH Regeneration | No regeneration observed in G6PD-deficient red blood cells after divicine-induced oxidation. | G6PD-deficient Red Blood Cells | researchgate.netnih.govnih.gov |
Biological Effects of Divicine Sulfate in Experimental Models
In Vitro Cellular Studies
In experimental models using erythrocytes, particularly those deficient in glucose-6-phosphate dehydrogenase (G6PD), divicine is a potent initiator of oxidative damage leading to hemolysis. researchgate.net The primary mechanism involves the autooxidation of divicine, which forms a semiquinoid free radical. researchgate.netnih.gov This process generates reactive oxygen species (ROS), including superoxide (B77818) anion and hydrogen peroxide. researchgate.netnih.gov
In G6PD-deficient red blood cells (RBCs), the capacity to regenerate reduced glutathione (B108866) (GSH) is impaired, making them highly vulnerable. researchgate.nettechscience.com Divicine rapidly oxidizes the available GSH in these cells in a one-to-one stoichiometric reaction. researchgate.netnih.gov This depletion of GSH compromises the cell's primary antioxidant defense, leaving it susceptible to oxidative attack. researchgate.net The oxidation of protein sulfhydryl (–SH) groups follows the depletion of GSH. researchgate.net
This cascade of oxidative events leads to significant metabolic and structural damage to the erythrocyte. Key consequences include the formation of disulfide-linked hemoglobin-skeletal protein adducts and high-molecular-weight protein aggregates. oup.com These alterations result in membrane cross-bonding and the formation of Heinz bodies, which are precipitates of denatured hemoglobin. researchgate.net These changes impair the rheological properties of the RBCs, making them rigid and less deformable. researchgate.net Ultimately, these damaged erythrocytes are recognized and removed from circulation via increased erythrophagocytosis, a process causally linked to the acute hemolytic crisis. researchgate.net
Studies utilizing human umbilical vein endothelial cells (HUVECs) reveal that these cells are also sensitive to divicine-induced injury. Exposure to divicine results in a decrease in HUVEC viability that is dependent on both concentration and time. techscience.comtechscience.com This cytotoxicity is driven by a significant oxidative challenge within the cells. techscience.com
Key findings from these studies include:
Reduced Glutathione (GSH) Depletion: Divicine treatment leads to a significant depletion of the cellular GSH pool, impairing the antioxidant capacity of the endothelial cells. techscience.com
Increased Reactive Oxygen Species (ROS): A marked increase in intracellular ROS levels is observed following exposure to divicine. techscience.comtechscience.com
Lipid Peroxidation: The elevation in ROS leads to subsequent damage to cellular lipids, as evidenced by a significant increase in malondialdehyde (MDA), a key marker of lipid peroxidation. techscience.comtechscience.com
Increased Labile Iron Pool: Divicine treatment causes an increase in the cellular labile iron pool. techscience.comtechscience.com
Transmission electron microscopy of divicine-treated HUVECs has shown mitochondrial shrinkage. techscience.comtechscience.com The combination of GSH depletion, ROS-mediated lipid peroxidation, and an expanded labile iron pool suggests that ferroptosis, a form of iron-dependent regulated cell death, may be a key mechanism in divicine-induced endothelial cell injury. techscience.comtechscience.com
Interactive Table 1: Effects of Divicine Sulfate (B86663) on Human Umbilical Vein Endothelial Cells (HUVECs)
| Parameter | Effect | Description |
| Cell Viability | Decreased | A concentration- and time-dependent reduction in cell survival was observed. techscience.comtechscience.com |
| Reactive Oxygen Species (ROS) | Increased | Divicine treatment led to a significant elevation in intracellular ROS levels. techscience.comtechscience.com |
| Malondialdehyde (MDA) | Increased | Levels of MDA, an indicator of lipid peroxidation, were significantly increased. techscience.comtechscience.com |
| Labile Iron Pool | Increased | An expansion of the intracellular pool of redox-active iron was detected. techscience.comtechscience.com |
| Reduced Glutathione (GSH) | Decreased | The cellular pool of this key antioxidant was significantly depleted. techscience.com |
Myoblast Models: Oxidative Damage and Membrane Integrity
In cultured human myoblasts, divicine induces significant oxidative damage. researchgate.net Myoblasts inherently exhibit low basal G6PD activity, which may increase their susceptibility to oxidative agents like divicine. researchgate.net Incubation of myoblasts with divicine leads to measurable signs of both protein and lipid oxidation. researchgate.net A notable marker of this damage is the increase of carbonyl groups and 4-hydroxynonenal (B163490) (4-HNE) bound to cellular proteins. researchgate.net
Furthermore, divicine treatment prompts a significant release of iron within the cells, creating a pool of free, redox-active iron that can catalyze further oxidative reactions. researchgate.net This oxidative stress compromises membrane integrity, as demonstrated by the release of lactate (B86563) dehydrogenase (LDH) into the culture medium. researchgate.net The iron chelator desferrioxamine was found to prevent the divicine-induced protein oxidation, indicating that the release of free iron is a critical step in the mechanism of cellular damage. researchgate.net
In cell-free systems, the mechanism of divicine's oxidative action has been clearly elucidated. Divicine undergoes autooxidation, a reaction that is central to its biological effects. researchgate.netnih.gov During this process, oxygen acts as an electron acceptor, leading to the formation of a semiquinoid free-radical form of divicine. researchgate.netnih.gov This radical is detectable via electron spin resonance (ESR). researchgate.net
The reaction proceeds with the generation of superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂). researchgate.netnih.govnih.gov These reactions form a redox cycle that can perpetuate the oxidative stress. researchgate.net When reduced glutathione (GSH) is introduced into this system, it is rapidly oxidized. researchgate.netnih.gov The oxidation of GSH occurs through two pathways: a fast, direct reaction with the divicine radical and a slower, indirect oxidation via the generated hydrogen peroxide and the redox cycle that continuously regenerates the oxidized form of divicine. researchgate.net This results in a non-stoichiometric oxidation of GSH, where more than one molecule of GSH can be oxidized per molecule of divicine. researchgate.net
In Vivo Non-Human Mammalian Models
A favism-like hemolytic response has been successfully induced in G6PD-normal rats using synthetic divicine, establishing the rat as a viable experimental model. oup.comresearchgate.netcapes.gov.broup.com Administration of divicine to rats leads to a severe, dose-dependent hemolytic anemia. researchgate.netoup.comnih.gov
The key hemolytic parameters observed in these rat models include:
Decreased Red Blood Cell Survival: Rats infused with ⁵¹Cr-labeled erythrocytes and subsequently treated with divicine show a rapid, dose-dependent decrease in blood radioactivity, indicating premature destruction of red blood cells. oup.comresearchgate.net
Reduced Hematocrit: A significant decline in hematocrit levels is a consistent finding following divicine administration. researchgate.netcapes.gov.br
Splenic Enlargement: The rapid sequestration and removal of divicine-damaged red cells by the spleen leads to a marked increase in spleen weight (splenomegaly). oup.comresearchgate.net
GSH Depletion: A rapid and profound depletion of reduced glutathione (GSH) in the blood is observed shortly after divicine exposure, preceding the major loss of red cells. researchgate.netoup.com
Hemoglobinuria: The presence of hemoglobin in the urine is noted, indicative of intravascular hemolysis. researchgate.netnih.gov
Notably, the direct application of divicine to rat red cells in vitro before reinfusing them into isologous rats also results in their rapid removal from circulation by the spleen. oup.comcapes.gov.br This demonstrates that divicine is directly hemotoxic to rat erythrocytes and that these cells can be used as a model to study the specific cellular alterations leading to hemolysis. oup.com
Interactive Table 2: Hemolytic Parameters in Rat Models Treated with Divicine
| Parameter | Observation | Significance |
| Red Blood Cell (RBC) Survival | Dose-dependent decrease in survival of ⁵¹Cr-labeled RBCs. researchgate.netnih.gov | Indicates premature destruction of erythrocytes. |
| Hematocrit | Rapid and marked decrease. researchgate.netcapes.gov.br | Reflects the loss of red cell mass from circulation. |
| Spleen Weight | Significant increase (splenomegaly). oup.comresearchgate.net | Shows the spleen is the primary site of removal for damaged RBCs. |
| Blood GSH | Rapid and severe depletion. researchgate.netoup.com | Confirms an acute oxidative stress response in erythrocytes. |
| Hemoglobinuria | Presence of hemoglobin in urine. researchgate.netnih.gov | Evidence of significant intravascular hemolysis. |
Rat Models: Induction of Favism-Like Response and Hemolytic Parameters
Erythrocyte Survival Studies
Studies utilizing rat models have been instrumental in elucidating the direct hemolytic activity of divicine. When 51Cr-labeled rat erythrocytes are exposed to divicine in vitro and then reintroduced into isologous rats, a significant and concentration-dependent reduction in erythrocyte survival is observed. nih.govresearchgate.net This indicates that divicine directly alters red blood cells, marking them for premature removal from circulation. oup.com The response is characterized by a narrow concentration range, with a toxic concentration fifty (TC50) of approximately 1.5 mM. researchgate.netoup.com In contrast, the parent glucoside, vicine (B1682213), does not induce a similar decrease in erythrocyte survival, highlighting the necessity of its hydrolysis to the active aglycone, divicine, to exert its hemolytic effect. nih.gov
The primary site of sequestration for these divicine-damaged erythrocytes is the spleen. researchgate.netoup.com This is evidenced by the rapid accumulation of radioactivity in the spleen following the administration of 51Cr-labeled, divicine-treated red cells. researchgate.net This targeted removal by the reticuloendothelial system, particularly the spleen, is a key feature of the favic-like response induced by divicine in these models. oup.com
Table 1: Effect of In Vitro Divicine Exposure on Erythrocyte Survival in Rats
| Parameter | Observation | Reference |
|---|---|---|
| Experimental Model | 51Cr-labeled rat erythrocytes re-administered to isologous rats | nih.gov, researchgate.net |
| Effect of Divicine | Concentration-dependent decrease in erythrocyte survival | oup.com, nih.gov, researchgate.net |
| TC50 | Approximately 1.5 mM | oup.com, researchgate.net |
| Site of Sequestration | Spleen | oup.com, researchgate.net |
| Vicine (Parent Glucoside) | No significant effect on erythrocyte survival | nih.gov |
Glutathione Depletion Dynamics in Blood
A critical biochemical effect of divicine is the rapid depletion of reduced glutathione (GSH) in erythrocytes. researchgate.netwikipedia.org Divicine's interaction with oxygen within red blood cells generates reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. wikipedia.orgtechscience.com This process initiates a redox cycle where divicine is oxidized and then reduced back by GSH, leading to its substantial depletion. techscience.com In G6PD-deficient individuals, the regeneration of NADPH, which is essential for maintaining the reduced glutathione pool, is impaired, rendering their erythrocytes highly susceptible to oxidative damage. wikipedia.org
Experimental studies in rats have demonstrated a rapid decline in blood GSH levels following divicine administration. researchgate.net In vitro studies with rat red blood cells have shown that a hemotoxic concentration of divicine leads to a swift decrease in cellular glutathione. wikipedia.org This depletion of GSH is a key factor that compromises the cell's antioxidant defenses, leaving it vulnerable to oxidative injury. techscience.com The oxidation of divicine within cells is estimated to be responsible for approximately 90% of GSH depletion. techscience.com
Table 2: Glutathione Depletion Dynamics in Response to Divicine
| Parameter | Observation | Reference |
|---|---|---|
| Mechanism | Divicine redox cycling generates ROS, leading to GSH oxidation. | wikipedia.org, techscience.com |
| Effect in Rats | Rapid decline in blood GSH levels following administration. | researchgate.net |
| ***In Vitro* Effect** | Rapid decrease in cellular GSH in rat red blood cells. | wikipedia.org |
| G6PD Deficiency | Impaired NADPH regeneration exacerbates GSH depletion. | wikipedia.org |
| Contribution | Divicine oxidation accounts for ~90% of GSH depletion. | techscience.com |
Impact on Spleen Morphology and Function (Non-Clinical)
The spleen plays a central role in clearing divicine-damaged erythrocytes from circulation. researchgate.netoup.com In rat models, the administration of divicine leads to a notable increase in spleen weight, which corresponds with the decrease in hematocrit. oup.com This splenic enlargement, or splenomegaly, is a direct consequence of the rapid uptake of damaged red blood cells by the spleen's reticuloendothelial system. researchgate.netoup.com
The sequestration of these altered erythrocytes is a key component of the favic-like response observed in these experimental models. oup.com The spleen effectively filters these cells, which have undergone oxidative damage and morphological changes, from the bloodstream. researchgate.netnih.gov This process of extravascular hemolysis within the spleen is a primary contributor to the anemia induced by divicine.
Table 3: Impact of Divicine on Spleen in Rat Models
| Parameter | Observation | Reference |
|---|---|---|
| Spleen Weight | Increased spleen weight (splenomegaly) | oup.com, researchgate.net |
| Mechanism | Rapid uptake of divicine-damaged red blood cells | oup.com, researchgate.net |
| Functional Consequence | Sequestration and removal of damaged erythrocytes from circulation | oup.com, researchgate.net |
| Clinical Correlation | Contributes to the hemolytic anemia characteristic of favism | researchgate.net |
Investigation of Systemic Effects Beyond Erythrocytes (e.g., liver, other tissues in mouse models)
While the primary toxic effects of divicine are observed in erythrocytes, research has also explored its impact on other tissues, particularly the liver, in mouse models. The liver is a central organ for metabolic processes and detoxification. transcurebioservices.com Studies using various mouse models of liver injury, such as those induced by carbon tetrachloride (CCl4) or thioacetamide (B46855) (TAA), have provided a framework for understanding how the liver responds to toxic insults. frontiersin.orgnih.gov These models demonstrate that the liver has a significant regenerative capacity but can suffer from fibrosis and cirrhosis under chronic injury. nih.gov
In the context of divicine, its oxidative properties are not confined solely to red blood cells. In laying hens, a diet containing vicine led to increased liver weights and elevated liver glutathione levels, suggesting a systemic response to the compound. wikipedia.org Although direct studies on the systemic effects of purified divicine sulfate in mouse models of liver disease are less common, the known mechanisms of divicine-induced oxidative stress are relevant to liver pathophysiology. The liver's role in processing compounds and its susceptibility to oxidative damage make it a potential target for divicine's effects beyond the circulatory system. transcurebioservices.com For instance, in human umbilical vein endothelial cells (HUVECs), divicine has been shown to induce a concentration-dependent decrease in cell viability and an increase in reactive oxygen species, indicating its potential to cause injury to tissues beyond erythrocytes. techscience.com
Table 4: Potential Systemic Effects of Divicine and Related Compounds
| Model/System | Compound | Observed Effect | Reference |
|---|---|---|---|
| Laying Hens | Vicine (in diet) | Increased liver weights, increased liver glutathione levels | wikipedia.org |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Divicine | Concentration-dependent decrease in cell viability, increase in ROS | techscience.com |
| Mouse Models of Liver Injury (General) | Various toxins (e.g., CCl4, TAA) | Liver damage, fibrosis, cirrhosis under chronic exposure | frontiersin.org, nih.gov |
Comparative Studies and Structure Activity Relationships
Comparison with Vicine (B1682213) and Convicine (B104258): Precursor-Aglycone Activity Differences
Divicine's biological activity is intrinsically linked to its precursors, the pyrimidine (B1678525) glycosides vicine and convicine, which are found in fava beans (Vicia faba). researchgate.netcabidigitallibrary.orgnih.govmedchemexpress.com Vicine and convicine are considered biologically inactive in their native glycosidic forms. oup.comgrantome.com The primary difference lies in their structure: vicine and convicine are β-glucosides, meaning they have a glucose molecule attached, which renders them stable and non-toxic. oup.comsaskpulse.com
The toxicity associated with fava bean consumption arises when these glycosides are hydrolyzed, a process that can be initiated by β-glucosidase enzymes present in the fava bean itself or in the human gut. cabidigitallibrary.orgnih.govmdpi.com This enzymatic action cleaves the glucose unit, releasing the aglycones—divicine from vicine and isouramil from convicine. researchgate.netcabidigitallibrary.orgnih.govcabidigitallibrary.org It is these aglycones, particularly divicine, that are the active, hemotoxic agents. oup.comnih.gov
Studies have demonstrated this crucial activity difference. In vitro experiments using rat erythrocytes showed that exposure to a high concentration of vicine (5 mM) did not induce a hemolytic response. oup.com In stark contrast, in vitro exposure to divicine (1.5 mM) dramatically reduced erythrocyte survival. oup.comnih.gov This confirms the concept that the parent glucosides are inert and must be converted to their corresponding aglycones to exert their toxic effects. oup.comcabidigitallibrary.org The consumption of fava beans by individuals with a genetic deficiency in the enzyme glucose-6-phosphate dehydrogenase (G6PD) can lead to a severe hemolytic anemia known as favism, a condition directly attributed to the action of divicine and isouramil. oup.comgrantome.comsaskpulse.comoup.com
Table 1: Comparative Activity of Fava Bean Glycosides and Aglycones
| Compound | Classification | Primary Form in Fava Beans | Biological Activity | Role in Hemotoxicity |
| Vicine | Pyrimidine Glycoside | Yes | Inactive Precursor oup.com | None directly; must be hydrolyzed to divicine oup.comcabidigitallibrary.org |
| Convicine | Pyrimidine Glycoside | Yes | Inactive Precursor oup.com | None directly; must be hydrolyzed to isouramil oup.comcabidigitallibrary.org |
| Divicine | Aglycone | No (Formed upon hydrolysis) | Active, Hemotoxic oup.comnih.gov | Induces oxidative stress and hemolysis oup.comsmolecule.com |
Comparative Analysis with Isouramil: Shared and Divergent Mechanisms
Divicine and isouramil are the two primary aglycones derived from fava beans and are the principal agents behind favism. grantome.comoup.com Isouramil is the aglycone of convicine. researchgate.netcabidigitallibrary.org Both compounds are potent oxidizing agents and share a common mechanism of toxicity centered on inducing severe oxidative stress within red blood cells. oup.comnih.gov
Shared Mechanisms:
Redox Cycling: Both divicine and isouramil undergo rapid auto-oxidation in the presence of oxygen, a process that generates reactive oxygen species (ROS), including superoxide (B77818) anions and hydrogen peroxide. smolecule.comnih.govnih.gov This auto-oxidation involves the compounds cycling between their reduced and oxidized forms. nih.govtandfonline.com
Glutathione (B108866) (GSH) Depletion: A primary effect of both aglycones is the rapid oxidation and depletion of reduced glutathione (GSH) in erythrocytes. oup.comnih.gov GSH is a critical antioxidant that protects cells from oxidative damage. In G6PD-deficient individuals, the capacity to regenerate GSH is impaired, making their red blood cells highly vulnerable to the oxidative assault by divicine and isouramil. nih.govnih.gov
Induction of Hemolysis: The oxidative damage initiated by both compounds leads to the modification of hemoglobin and membrane skeletal proteins, ultimately causing red blood cell damage and premature destruction (hemolysis). saskpulse.comoup.com
While their primary mechanisms are similar, some studies suggest subtle differences in their reaction kinetics. For instance, in one study, the auto-oxidation of isouramil was characterized by a half-life of approximately 1 minute, while divicine's was about 3 minutes, indicating isouramil may react slightly faster with oxygen under those specific conditions. nih.gov However, most literature considers their metabolic effects to be largely equivalent. nih.gov Both are capable of releasing iron from ferritin, which can further promote lipid peroxidation. tandfonline.com The concerted action of both compounds creates a powerful oxidative challenge that can overwhelm the antioxidant defenses of susceptible erythrocytes. nih.govnih.gov
Table 2: Mechanistic Comparison of Divicine and Isouramil
| Mechanism | Divicine | Isouramil | Shared Outcome |
| Auto-oxidation | Rapidly auto-oxidizes nih.govnih.gov | Rapidly auto-oxidizes nih.govnih.gov | Generation of Reactive Oxygen Species (ROS) smolecule.com |
| Redox Cycling | Yes, generates free radicals tandfonline.comtandfonline.com | Yes, generates free radicals tandfonline.comtandfonline.com | Catalytic oxidation of cellular components like GSH nih.gov |
| GSH Depletion | Rapidly oxidizes and depletes GSH oup.comnih.gov | Rapidly oxidizes and depletes GSH oup.comnih.gov | Compromised antioxidant defense in erythrocytes nih.gov |
| Hemotoxicity | Induces hemolysis in G6PD-deficient cells oup.comoup.com | Induces hemolysis in G6PD-deficient cells oup.comresearchgate.net | Onset of favism grantome.comsaskpulse.com |
Structural Features of Divicine Sulfate (B86663) Correlated with Biological Activity
The biological activity of divicine is a direct consequence of its chemical structure. Divicine is 2,6-diamino-4,5-dihydroxypyrimidine. wikipedia.org Its structure is key to its function as a potent oxidizing agent.
Pyrimidine Ring: The core of the molecule is a pyrimidine ring, a heterocyclic aromatic compound with two nitrogen atoms. ijpbs.comresearchgate.net This fundamental structure is found in many biologically vital molecules.
Hydroxyl and Amino Groups: The presence of two hydroxyl (-OH) groups and two amino (-NH2) groups attached to the pyrimidine ring is critical. smolecule.com The dihydroxy arrangement, in particular, makes the molecule highly susceptible to oxidation. smolecule.comnih.gov This structure allows divicine to readily lose electrons and protons, initiating the redox cycling process that generates ROS. nih.gov The reactivity is so pronounced that divicine is very unstable in the presence of oxygen, especially at alkaline pH. wikipedia.org
Divicine Sulfate Salt: Divicine itself is unstable, with a half-life of about 30 minutes at neutral pH. smolecule.comwikipedia.org To facilitate research, a more stable hemisulfate salt of divicine is often synthesized. oup.com This salt form, this compound (C₄H₆N₄O₂ · x(H₂SO₄)), allows for more controlled experimental studies on its hemotoxic effects while retaining the fundamental reactive properties of the divicine molecule. oup.comlgcstandards.com Studies using this stable salt have successfully induced a favic-like response in animal models, confirming that the core structure of divicine is responsible for the observed toxicity. oup.comoup.com
The structure of divicine enables it to participate in redox reactions that deplete essential cellular antioxidants like GSH, leading to oxidative damage to proteins and membranes, which is the molecular basis of its hemolytic activity. oup.comsmolecule.com
Analytical Methodologies for Divicine Sulfate and Its Metabolites in Research
Spectrophotometric Detection Methods (e.g., o-ferriphenanthroline reduction)
A notable spectrophotometric method for the quantification of divicine involves the reduction of o-ferriphenanthroline. This technique is based on the ability of the aglycones of vicine (B1682213) and convicine (B104258), namely divicine and isouramil, to reduce o-ferriphenanthroline under anaerobic conditions. researchgate.net The resulting o-ferrophenanthroline can be readily measured spectrophotometrically at a wavelength of 515 nm. researchgate.net This method provides a means to determine the concentration of these favism-inducing agents in various samples, such as extracts from Vicia faba seeds. researchgate.net Research has shown that this procedure can quantify the combined levels of vicine and convicine, which were found to constitute approximately 0.5% of the wet weight of the seeds in some strains of Vicia faba. researchgate.net
Chromatographic Techniques for Separation and Quantification
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are central to the analysis of divicine sulfate (B86663) and its related compounds. These techniques offer high resolution and sensitivity for both separation and quantification.
HPLC with Electrochemical Detection
HPLC coupled with electrochemical detection (HPLC-ECD) is a highly sensitive and selective method for analyzing electrochemically active compounds like divicine. antecscientific.com This technique measures the current resulting from the oxidation or reduction of the analyte as it passes through an electrochemical cell. antecscientific.com HPLC-ECD is particularly advantageous for detecting low concentrations of analytes, with detection limits often in the picomolar range. lcms.cz
In studies of divicine-induced toxicity, HPLC-ECD has been employed to measure the concentration of glutathione (B108866) (GSH) in blood samples. oup.comresearchgate.net For instance, research on rats exposed to divicine demonstrated a rapid depletion of blood GSH, with a decrease of approximately 70% within 30 minutes of exposure, as quantified by HPLC-ECD. oup.comresearchgate.net This highlights the utility of the method in monitoring the oxidative stress induced by divicine. The versatility of HPLC-ECD allows for the analysis of a wide range of compounds, including neurotransmitters, catecholamines, and thiols, making it a valuable tool in biomedical research. antecscientific.commdpi.com
Table 1: Application of HPLC-ECD in Divicine Research
| Analyte | Matrix | Key Finding | Reference |
| Glutathione (GSH) | Rat Blood | ~70% depletion within 30 minutes of divicine administration. | oup.com, researchgate.net |
HPLC with UV Detection
HPLC with Ultraviolet (UV) detection is a widely used and robust technique for the analysis of divicine and its precursors, vicine and convicine. academicjournals.orghelsinki.fikwrwater.nl This method relies on the principle that these compounds absorb UV light at specific wavelengths. For instance, divicine and its related compounds can be monitored at a wavelength of 274 nm. academicjournals.org
This technique has been successfully applied to quantify vicine and convicine in faba bean extracts. helsinki.fi The performance of the RP-HPLC-UV method has been shown to be suitable for the simultaneous analysis of vicine, convicine, and their aglycones, divicine and isouramil. helsinki.fi This allows for the comprehensive evaluation of the hydrolysis of these glycosides and the subsequent stability of their aglycones under various conditions, such as in sourdough fermentation. helsinki.fi The identity and purity of synthesized divicine have also been confirmed using HPLC-UV, in conjunction with other analytical methods like mass spectrometry and NMR spectroscopy. nih.gov
Table 2: HPLC-UV Method Parameters for Divicine and Related Compounds
| Analyte(s) | Wavelength | Application | Reference |
| Vicine, Convicine, Divicine, Isouramil | 273 nm, 274 nm | Quantification in faba bean extracts and process monitoring. | academicjournals.org, researchgate.net, helsinki.fi |
| Morphine Sulfate | 226 nm | Quantification in human plasma. | ptfarm.pl |
Spectroscopic Methods for Mechanistic Investigations
Spectroscopic techniques provide deeper insights into the chemical behavior and reaction mechanisms of divicine sulfate, particularly its role in generating free radicals and its redox properties.
Electron Spin Resonance (ESR) for Free Radical Detection
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for the direct detection and identification of species with unpaired electrons, such as free radicals. wikipedia.org This method is invaluable for studying the oxidative stress mechanisms associated with divicine.
ESR spectroscopy, often in combination with spin-trapping agents, has been used to detect the formation of free radicals in biological systems. nih.govresearchgate.net For example, ESR has been employed to demonstrate the production of hydroxyl radicals from sulfate radicals under various pH conditions. nih.gov In the context of divicine research, ESR can be used to investigate the generation of reactive oxygen species that lead to cellular damage. The technique has been applied to study the reactions of sulfate radical-anions with pyrimidine (B1678525) derivatives, providing insights into the formation of radical species. researchgate.net
Cyclic Voltammetry for Redox Behavior Characterization
Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. metrohm.comcam.ac.uk It provides information about the oxidation and reduction potentials of a substance and the stability of the resulting species. The redox behavior of divicine has been investigated using cyclic voltammetry to understand its stability and reactivity under physiological conditions. nih.gov
Studies have shown that divicine is readily oxidized under aerobic conditions. nih.gov Cyclic voltammetry experiments can reveal the quasi-reversible nature of the redox processes of certain compounds. researchgate.net This technique is essential for characterizing the electrochemical behavior of divicine, which is fundamental to understanding its mechanism of toxicity, particularly its ability to participate in redox cycling and generate oxidative stress. nih.gov The information obtained from cyclic voltammetry is crucial for correlating the chemical properties of divicine with its biological effects.
Metabolomics Approaches to Assess Cellular and Organismal Responses
Metabolomics is the comprehensive analysis of small molecules (metabolites) within a biological system, providing a real-time snapshot of its physiological state. plos.org This approach offers a powerful lens to view the widespread biochemical consequences of exposure to a compound like divicine, the aglycone of vicine found in fava beans. nih.gov By employing advanced analytical platforms such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can move beyond a single-target analysis to map the broad metabolic disruptions and adaptive responses occurring within cells and entire organisms. plos.orgresearchgate.net
Research into the effects of fava beans, which contain the precursors to divicine, has utilized metabolomics to uncover systemic metabolic changes in animal models. plos.org A key study employed a GC/MS-based metabolic profiling approach to compare plasma and liver tissues from both G6PD-normal (C3H) and G6PD-deficient (G6PDx) mice after fava bean consumption. nih.govresearchgate.net The investigation revealed that fava bean ingestion triggered oxidative stress and significant metabolic disturbances in both types of mice. plos.orgnih.gov
In the plasma of both C3H and G6PDx mice, levels of oleic acid, linoleic acid, and creatinine (B1669602) were notably increased. nih.gov However, the metabolic alterations were more extensive in the G6PD-deficient mice, particularly in the liver. nih.gov These changes implicated numerous pathways, including the metabolism of sugars, fatty acids, amino acids, and nucleotides, as well as cholesterol biosynthesis and the urea (B33335) cycle. nih.gov For instance, a significant decrease in various amino acids, ornithine, and urea was observed in the plasma of fava bean-fed G6PDx mice compared to their G6PD-normal counterparts. nih.gov This suggests that G6PD activity profoundly influences how an organism's metabolic pathways respond to the oxidative challenge presented by divicine's precursors. nih.gov
Further investigation into the liver of G6PDx mice showed decreased levels of glucose-6-phosphate and fructose-6-phosphate (B1210287), suggesting an enhanced entry of glucose into the glycolysis pathway. plos.org This could be a compensatory response to the reduced flux of glucose into the pentose (B10789219) phosphate (B84403) pathway caused by G6PD deficiency. plos.org The study also noted that the depletion of reduced glutathione (GSH), a hallmark of divicine toxicity, was a central factor in the observed injuries. smolecule.comscielo.org.mxtechscience.com
Another study focusing specifically on erythrocytes used an LC-MS-based metabolomic method to assess the impact of fava bean ingestion in G6PD-deficient mice. nih.gov The results highlighted that glycerophospholipids (GPLs) and polyunsaturated fatty acids (PUFAs) were among the most significantly altered metabolites, indicating that these molecules are central to the cellular response to fava bean-induced stress. nih.gov Divicine is known to stimulate the hexose (B10828440) monophosphate shunt in normal red blood cells but has little effect in G6PD-deficient cells, which are unable to regenerate the GSH oxidized by divicine. nih.govnih.gov This failure to replenish GSH leads to oxidative damage to hemoglobin and other critical proteins, a key mechanism underlying favism. nih.govwikipedia.org
These metabolomics studies provide a detailed and unbiased view of the complex cellular and organismal responses to divicine. They successfully identify key perturbed pathways and potential biomarkers associated with oxidative stress, offering a deeper understanding of the pathophysiology of favism. plos.orgnih.gov
Table 8.4-1: Selected Metabolite Alterations in Mice Following Fava Bean Ingestion (Xiao et al., 2016)
| Biological Matrix | Mouse Strain | Significantly Altered Metabolite | Observed Change |
|---|---|---|---|
| Plasma | C3H & G6PDx | Oleic acid | Increased |
| Plasma | C3H & G6PDx | Linoleic acid | Increased |
| Plasma | C3H & G6PDx | Creatinine | Increased |
| Plasma | G6PDx | Ornithine | Decreased |
| Plasma | G6PDx | Urea | Decreased |
| Plasma | G6PDx | Threonine | Decreased |
| Plasma | G6PDx | Phenylalanine | Decreased |
| Plasma | G6PDx | Methionine | Decreased |
| Liver | G6PDx | Glucose-6-phosphate | Decreased |
| Liver | G6PDx | Fructose-6-phosphate | Decreased |
Table of Mentioned Compounds
| Compound Name |
|---|
| Alanine |
| Aminomalonic acid |
| Ascorbic acid |
| Cholesterol |
| Convicine |
| Creatinine |
| Cysteine |
| Divicine |
| This compound |
| Fructose-6-phosphate |
| Glucose |
| Glucose-6-phosphate |
| Glutamic acid |
| Glutathione (GSH) |
| Indoxyl sulfate |
| Isoleucine |
| Isouramil |
| Linoleic acid |
| Lysine |
| Methionine |
| Oleic acid |
| Ornithine |
| Phenylalanine |
| Proline |
| Taurine |
| Threonine |
| Urea |
| Valine |
Emerging Research Areas and Future Perspectives
Elucidating Unresolved Mechanisms of Divicine Sulfate (B86663) Action
Despite decades of research, the complete picture of how divicine sulfate exerts its toxic effects is not fully understood. oup.com A primary area of ongoing investigation is the precise origin of the oxidant stress it induces in erythrocytes. oup.com While it is known that divicine's autooxidation generates reactive oxygen species (ROS) like hydrogen peroxide and superoxide (B77818) anions, the exact sequence of events and the interplay between different radical species are still being unraveled. oup.comsmolecule.comresearchgate.net
One key unresolved question is the direct versus indirect mechanisms of damage. Divicine is known to rapidly deplete glutathione (B108866) (GSH) in red blood cells. smolecule.comresearchgate.net However, it is unclear if the subsequent cellular damage is solely due to this depletion or if divicine and its radical forms directly interact with other critical cellular components. oup.com For instance, the formation of mixed disulfides between glutathione and proteins is a known consequence of divicine exposure, but the full extent and functional implications of these modifications on various proteins are yet to be determined. oup.com
Furthermore, the process by which divicine leads to the formation of hemoglobin-skeletal protein adducts and high-molecular-weight protein aggregates is an active area of research. oup.com It is hypothesized that divicine-induced ROS production leads to the formation of reactive thiyl radicals from hemoglobin, which then attack membrane proteins. oup.com However, the specific pathways and the identity of the intermediate species linking ROS generation to this protein damage require further clarification. oup.com The potential for a truncated apoptotic-like cascade in erythrocytes, which lack mitochondria and a nucleus, is another intriguing but unconfirmed possibility. oup.com
Development of Advanced Experimental Models
Progress in understanding this compound's effects has been historically challenged by the lack of suitable experimental models. nih.govgrantome.com A significant advancement has been the establishment of the G6PD-normal rat as a viable model to study divicine-induced hemotoxicity. oup.comnih.gov Studies have shown that administering divicine to these rats can induce a favic-like response, characterized by a dose-dependent decrease in blood radioactivity, reduced hematocrit, and splenic enlargement. nih.gov This model allows for the direct examination of the mechanisms underlying divicine's toxicity in a whole-organism context. nih.gov
In vitro models have also become more sophisticated. The use of cultured human umbilical vein endothelial cells (HUVECs) has provided insights into divicine's effects beyond erythrocytes, demonstrating that it can cause endothelial injury. techscience.com This research has opened up new avenues to explore the potential vascular damage associated with fava bean consumption, especially in susceptible individuals. techscience.com Additionally, studies using cultured human myoblasts have shown that divicine can induce oxidative stress and the release of free iron in muscle cells, which have low basal G6PD activity. researchgate.net This highlights the potential for divicine-induced damage in tissues other than red blood cells. researchgate.netresearchgate.net
Future developments in experimental models could involve the creation of more refined in vitro systems that better mimic the physiological environment of the human body, potentially incorporating flow dynamics and co-cultures of different cell types. The development of three-dimensional tissue models could also provide a more accurate platform for studying the systemic effects of divicine.
Potential Research Applications of this compound as a Model Oxidant
This compound's potent oxidizing properties make it a valuable tool for studying oxidative stress and related cellular responses. smolecule.com Its well-characterized ability to generate ROS and deplete GSH allows researchers to induce a controlled oxidative challenge in various experimental systems. smolecule.comwikipedia.org This makes it a useful model compound for investigating the mechanisms of hemolytic conditions and the role of oxidative stress in genetic disorders related to enzyme deficiencies. smolecule.com
Researchers can utilize this compound to:
Screen for potential antioxidant compounds: By inducing oxidative stress with this compound, scientists can test the efficacy of new antioxidant therapies in preventing or mitigating cellular damage.
Investigate cellular defense mechanisms: Studying how cells respond to this compound-induced stress can reveal novel pathways and proteins involved in antioxidant defense and repair.
Explore the link between oxidative stress and disease: this compound can be used to model the oxidative damage implicated in a variety of diseases beyond favism, such as neurodegenerative disorders and cardiovascular disease. nih.gov
The table below summarizes key research findings from studies using divicine as a model oxidant.
| Experimental System | Key Findings | Reference |
| Rat Erythrocytes (in vitro) | Divicine induces a rapid decline in cellular glutathione, formation of echinocytes, and damage to the membrane skeleton. | wikipedia.org |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Divicine causes a concentration and time-dependent decrease in cell viability, an increase in ROS, and lipid peroxidation. | techscience.com |
| Human Myoblasts | Divicine induces the release of free iron and leads to the oxidation of cellular proteins and lipids. | researchgate.net |
Integration of Omics Technologies in this compound Research (e.g., Proteomics, Metabolomics)
The application of "omics" technologies, such as proteomics and metabolomics, holds immense potential for deepening our understanding of this compound's effects. humanspecificresearch.orguninet.edu These high-throughput approaches allow for a comprehensive analysis of the global changes occurring within a cell or organism in response to divicine exposure. researchgate.netf1000research.com
Proteomics can be used to identify the full spectrum of proteins that are oxidatively modified or whose expression levels change following treatment with this compound. humanspecificresearch.orgmdpi.com This can help to:
Identify novel protein targets of divicine: Beyond hemoglobin and skeletal proteins, proteomics can reveal other proteins that are susceptible to divicine-induced damage. researchgate.net
Uncover compensatory cellular responses: By analyzing changes in protein expression, researchers can identify signaling pathways and cellular processes that are activated to counteract oxidative stress. uninet.edu
Discover potential biomarkers of divicine toxicity: Identifying specific protein modifications or expression changes could lead to the development of biomarkers for early detection of favism or for monitoring the severity of the hemolytic crisis. uninet.edu
Metabolomics , the large-scale study of small molecules (metabolites), can provide a detailed snapshot of the metabolic perturbations caused by this compound. researchgate.netmdpi.com This can be instrumental in:
Mapping the metabolic consequences of GSH depletion: Metabolomics can trace the downstream effects of GSH loss on various metabolic pathways.
Identifying key metabolic shifts associated with oxidative stress: This can provide a more holistic view of how cells adapt to or fail under oxidative challenge. researchgate.net
Elucidating the complete breakdown pathway of divicine: While the initial steps are known, the final fate of divicine and its metabolites in the body is not fully characterized. helsinki.fi
The integration of these omics technologies can provide a systems-level understanding of this compound's mechanism of action, moving beyond the study of individual molecules to a more comprehensive view of the cellular response. f1000research.com This integrated approach is crucial for identifying new therapeutic targets and for developing more effective strategies to manage the health risks associated with this compound.
Q & A
Basic Research Questions
Q. What experimental models are most suitable for assessing divicine sulfate’s cytotoxicity, and how should researchers standardize these assays?
- Methodological Answer: Use human umbilical vein endothelial cells (HUVECs) for in vitro models due to their sensitivity to redox-active compounds like divicine. Standardize assays by:
- Measuring cell viability via Annexin V-FITC/PI dual staining and flow cytometry to quantify apoptosis .
- Incorporating time- and concentration-dependent treatments (e.g., 24-hour exposure with IC50 values calculated at 39.67–68.14 μM) .
- Validating results with iron chelators (e.g., deferoxamine, DFO) to confirm oxidative stress mechanisms .
Q. How can researchers ensure reproducibility in this compound studies, particularly in cell culture systems?
- Methodological Answer:
- Maintain strict cell culture protocols (e.g., passage number limits, serum-free conditions during treatment) to minimize variability .
- Include positive controls (e.g., H2O2 for oxidative stress) and validate HPLC parameters for compound stability (e.g., 90°C incubation for 60 minutes to prevent degradation) .
- Adhere to reporting standards for experimental details, as outlined in scientific journals like the Beilstein Journal of Organic Chemistry (e.g., compound purity, spectral data) .
Advanced Research Questions
Q. What mechanisms underlie this compound’s disruption of mitochondrial integrity, and how can these be experimentally distinguished from other oxidative stressors?
- Methodological Answer:
- Use transmission electron microscopy (TEM) to visualize mitochondrial ultrastructure changes (e.g., cristae fragmentation, reduced electron density) .
- Quantify labile iron pools (LIP) via Calcein-AM fluorescence to link iron-mediated Fenton reactions to mitochondrial damage .
- Compare results to known oxidants (e.g., rotenone) using proteomic or transcriptomic profiling to identify unique pathways .
Q. How should researchers resolve contradictions in divicine’s dose-response relationships across different cell lines or experimental conditions?
- Methodological Answer:
- Perform meta-analyses of existing data to identify confounding variables (e.g., cell type-specific antioxidant defenses, culture media composition) .
- Design cross-validation studies using isogenic cell lines to isolate genetic factors influencing sensitivity .
- Apply Bayesian statistical models to account for variability in IC50 determinations and improve reproducibility .
Q. What strategies are effective for elucidating this compound’s interaction with hemoglobin or other heme proteins in vivo?
- Methodological Answer:
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
- Conduct in vivo murine models with glutathione-deficient strains (e.g., G6PD-deficient mice) to mimic human susceptibility to hemolysis .
- Pair these with metabolomic profiling to track heme degradation products (e.g., bilirubin, carbon monoxide) .
Methodological Design & Data Analysis
Q. What statistical frameworks are optimal for analyzing this compound’s time-dependent cytotoxicity data?
- Methodological Answer:
- Apply mixed-effects models to account for repeated measurements in longitudinal studies .
- Use Kaplan-Meier survival curves for time-to-event analyses (e.g., apoptosis onset) .
- Validate assumptions with residual plots and Akaike information criterion (AIC) for model selection .
Q. How can researchers integrate multi-omics data to map this compound’s systemic effects?
- Methodological Answer:
- Combine RNA-seq, proteomics, and metabolomics via pathway enrichment tools (e.g., MetaboAnalyst, STRING) to identify convergent pathways .
- Prioritize redox-sensitive nodes (e.g., NRF2, HIF-1α) using gene set variation analysis (GSVA) .
- Validate findings with CRISPR/Cas9 knockouts or pharmacological inhibitors .
Ethical & Reporting Standards
Q. What are the critical ethical considerations when designing animal studies involving this compound?
- Methodological Answer:
- Follow institutional guidelines for humane endpoints (e.g., monitoring hemolysis via hematocrit levels) .
- Justify sample sizes using power analyses to minimize animal use .
- Disclose conflicts of interest and funding sources in compliance with journal policies .
Q. How should researchers address potential biases in this compound literature reviews?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
